molecular formula C24H21NO2 B12686201 9,10-Anthracenedione, 1-[(4-butylphenyl)amino]- CAS No. 42887-27-4

9,10-Anthracenedione, 1-[(4-butylphenyl)amino]-

Cat. No.: B12686201
CAS No.: 42887-27-4
M. Wt: 355.4 g/mol
InChI Key: GLFYBBZFIMBZKR-UHFFFAOYSA-N
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Description

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key vibrational modes include:

  • C=O stretches : 1674 cm⁻¹ (symmetric) and 1658 cm⁻¹ (asymmetric)
  • N‑H bend : 1580 cm⁻¹ (in-plane) and 830 cm⁻¹ (out-of-plane)
  • C‑N stretch : 1342 cm⁻¹ (aromatic amine)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 8.30–8.26 ppm (2H, anthraquinone H-2, H-3)
  • δ 7.78 ppm (2H, anthraquinone H-5, H-8)
  • δ 7.20 ppm (4H, phenyl ring protons)
  • δ 2.61 ppm (2H, butyl CH₂ adjacent to phenyl)

¹³C NMR (100 MHz, CDCl₃):

  • δ 183.95 ppm (C-9, C-10 carbonyls)
  • δ 145.38 ppm (C-1 attached to amino group)
  • δ 132.58 ppm (phenyl carbons para to butyl)

UV-Vis Spectroscopy

Electronic transitions occur at:

  • λ_max = 465 nm (π→π* transition of conjugated anthraquinone system)
  • Shoulder at 510 nm (n→π* transition of amino group)
    Molar absorptivity (ε) reaches 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ in dichloromethane, indicating strong light-harvesting capacity.

Properties

CAS No.

42887-27-4

Molecular Formula

C24H21NO2

Molecular Weight

355.4 g/mol

IUPAC Name

1-(4-butylanilino)anthracene-9,10-dione

InChI

InChI=1S/C24H21NO2/c1-2-3-7-16-12-14-17(15-13-16)25-21-11-6-10-20-22(21)24(27)19-9-5-4-8-18(19)23(20)26/h4-6,8-15,25H,2-3,7H2,1H3

InChI Key

GLFYBBZFIMBZKR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of amino-substituted anthraquinones such as 9,10-Anthracenedione, 1-[(4-butylphenyl)amino]- typically involves nucleophilic aromatic substitution or amination reactions on anthraquinone derivatives. The key steps include:

  • Starting Material: Anthraquinone or substituted anthraquinone derivatives.
  • Amination: Introduction of the 4-butylaniline moiety at the 1-position of the anthraquinone ring.
  • Reaction Conditions: Often conducted under reflux with appropriate solvents and catalysts to facilitate nucleophilic substitution on the quinone ring.

This approach leverages the electrophilic nature of the carbonyl carbons in the anthraquinone and the nucleophilicity of the amine group in 4-butylaniline.

Detailed Synthetic Route

A representative synthetic route based on literature and analogous aminoanthraquinone preparations is as follows:

Step Description Reagents/Conditions Notes
1 Activation of Anthraquinone Anthraquinone dissolved in polar aprotic solvent (e.g., DMF or DMSO) Enhances electrophilicity of quinone carbons
2 Nucleophilic Aromatic Substitution 4-Butylaniline added, reaction heated under reflux (80-120°C) May require base (e.g., K2CO3) to deprotonate amine
3 Purification Crystallization or column chromatography Yields pure 9,10-Anthracenedione, 1-[(4-butylphenyl)amino]-

This method is supported by analogous syntheses of aminoanthraquinones where amines are introduced at the 1-position via nucleophilic substitution on anthraquinone derivatives.

Alternative Methods and Enhancements

  • Microwave-Assisted Synthesis: Microwave irradiation can accelerate the amination reaction, reducing reaction time and improving yields.
  • Reduction and Functional Group Manipulation: In some cases, anthraquinone derivatives are first reduced to hydroxyanthracenes, then functionalized with amines, followed by reoxidation to the quinone form.
  • Catalysis: Metal catalysts such as indium bromide have been reported to facilitate related anthraquinone functionalizations, potentially applicable to this compound.

Research Findings and Analytical Data

Spectroscopic Characterization

  • NMR Spectroscopy: Proton and carbon NMR confirm the substitution pattern on the anthraquinone ring and the presence of the butylphenylamino group.
  • Mass Spectrometry: Confirms molecular weight and purity.
  • HPLC Analysis: Reverse phase HPLC methods have been developed for related compounds, useful for purity assessment and preparative isolation.

Thermal and Chemical Stability

  • Thermogravimetric analysis (TGA) indicates good thermal stability typical of aminoanthraquinones, important for handling and application.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Nucleophilic Aromatic Substitution Anthraquinone 4-Butylaniline, base (K2CO3) Reflux in DMF/DMSO, 80-120°C Straightforward, well-established Requires careful control of temperature and stoichiometry
Microwave-Assisted Amination Anthraquinone 4-Butylaniline Microwave irradiation, shorter time Faster reaction, improved yield Requires microwave reactor
Reduction-Amination-Oxidation Hydroxyanthracene derivatives 4-Butylaniline, reducing agents (NaBH4) Multi-step, reflux Allows functional group manipulation More complex, longer synthesis

Chemical Reactions Analysis

Types of Reactions: 1-(p-Butylanilino)anthraquinone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the anthraquinone core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Anthracene derivatives.

    Substitution: Various substituted anthraquinone derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

Research indicates that 9,10-anthracenedione derivatives exhibit a variety of biological activities:

  • Anticancer Activity :
    • Studies have shown that this compound can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and the generation of reactive oxygen species (ROS) . For example, in a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in significant apoptosis through the activation of caspase pathways .
  • Antimicrobial Properties :
    • The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that it exhibits minimum inhibitory concentrations (MICs) comparable to standard antibiotics against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects :
    • It may inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
  • Antiviral Activity :
    • Derivatives of 9,10-anthracenedione have shown activity against various viruses, including HIV-1 and herpes simplex virus type 2. These compounds may act as inhibitors of viral replication .

Case Study 1: Anticancer Mechanisms

In a published study in Cancer Research, researchers evaluated the effects of the compound on human breast cancer cells (MCF-7). The findings indicated that treatment led to significant apoptosis through increased levels of p53 protein and activation of caspase pathways .

Case Study 2: Antimicrobial Activity

A study conducted by Zhang et al. assessed the antimicrobial efficacy of various anthraquinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these derivatives exhibited MICs comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Summary Table of Biological Activities

Activity TypeDescription
AnticancerInduces apoptosis in cancer cells via oxidative stress mechanisms
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibits pro-inflammatory cytokine production
AntiviralActive against HIV-1 and herpes simplex virus type 2

Mechanism of Action

The mechanism of action of 1-(p-Butylanilino)anthraquinone involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit key enzymes involved in cellular processes, such as topoisomerases and kinases, thereby exerting its biological effects. The presence of the butyl-substituted aniline group enhances its binding affinity and specificity towards these molecular targets.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Aminoalkylamino-Substituted Anthraquinones

1,4-Bis[(2-[(2-Hydroxyethyl)amino]ethyl)amino]-9,10-anthracenedione (BisalkylAAD)
  • Structure: Features two aminoethyl-hydroxyethylamino side chains at the 1,4-positions.
  • Activity: Exhibits potent DNA binding (ΔTm = 14°C) and inhibits RNA/DNA synthesis in vitro.
  • Cell Cycle Effects : Blocks cells in G2-M phase but lacks cell cycle specificity in cytotoxicity .
1,4-Dihydroxy-5,8-bis[(2-[(2-hydroxyethyl)amino]ethyl)amino]-9,10-anthracenedione (DHAQ)
  • Structure : Adds hydroxyl groups at the 1,4-positions to the BisalkylAAD scaffold.
  • Activity : 10-fold more potent than BisalkylAAD, with curative effects in murine tumor models. Hydroxyl groups enhance cellular uptake and DNA binding affinity, reducing acute toxicity .
  • Cell Cycle Effects : Preferentially cytotoxic to G1/G2-phase cells, contrasting with Adriamycin’s S-phase specificity .
  • Genotoxicity: Induces chromosome damage at lower concentrations than Adriamycin but shows reduced mutagenicity in bacterial assays .
1-[(4-Butylphenyl)amino]-9,10-anthracenedione
  • Structure: Substitutes a single 4-butylphenylamino group, likely increasing lipophilicity compared to aminoalkylamino analogs.
  • Inference: While direct data are lacking, its hydrophobic substituent may improve tissue penetration but reduce water solubility. Similar compounds with aryl-amino groups (e.g., 1-(4-methoxyphenoxy)-5-[(4-nitrophenyl)amino] derivatives) show varied binding affinities depending on electronic effects of substituents .

Hydroxy-Substituted Anthraquinones

1-Hydroxy-4-methylanthraquinone
  • Activity : Exhibits moderate binding affinity (-5.47 kcal/mol) with protein targets, attributed to hydroxyl-mediated hydrogen bonding (e.g., Thr167 interactions) .
  • Comparison: Methyl groups (as in 1-methyl- or 2-methylanthraquinones) show weaker interactions than hydroxylated analogs, highlighting the critical role of polar substituents .
Doxorubicin (Adriamycin)
  • Structure: A glycosylated anthracycline with a daunosamine sugar moiety.
  • Mechanism : DNA intercalation and topoisomerase II inhibition.
  • Comparison :
    • DHAQ is 5–10× more potent in cell killing but less mutagenic in bacterial assays .
    • Adriamycin targets S-phase cells, while DHAQ affects G1/G2 phases .

Substituent Effects on Pharmacokinetics and Toxicity

Compound Key Substituents Potency (Relative to ADR) Toxicity Profile Metabolic Activation Required?
DHAQ 1,4-OH; aminoalkylamino 5–10× higher Lower acute toxicity than BisalkylAAD Reduced activity with S-9
BisalkylAAD Aminoalkylamino 1× (baseline) Severe convulsions at therapeutic doses Yes
1-[(4-Butylphenyl)amino]- 4-Butylphenylamino N/A Likely lower than aminoalkylamino analogs (inferred) Unknown
Adriamycin Daunosamine sugar Cardiotoxicity, myelosuppression No

Key Research Findings

Hydroxyl Groups Enhance Potency: DHAQ’s hydroxyl groups improve DNA binding and cellular uptake, making it 100× more potent than non-hydroxylated analogs like AQ .

Cell Cycle Specificity: Anthraquinones with aminoalkylamino side chains (e.g., BisalkylAAD, DHAQ) preferentially block G2-M progression, whereas sugar-containing anthracyclines (Adriamycin) target S-phase .

Structural Trade-offs : Hydrophobic substituents (e.g., butylphenyl) may enhance tissue distribution but could reduce solubility and increase metabolic stability challenges .

Biological Activity

9,10-Anthracenedione, 1-[(4-butylphenyl)amino]- is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • IUPAC Name: 9,10-anthracenedione, 1-[(4-butylphenyl)amino]-
  • Molecular Formula: C19H17N1O2
  • Molecular Weight: 295.35 g/mol
  • CAS Number: 42887-27-4

Biological Activity Overview

The biological activity of 9,10-anthracenedione derivatives has been extensively studied. This compound exhibits various pharmacological properties including:

  • Anticancer Activity: Certain analogs have shown the ability to inhibit tumor growth through mechanisms that may involve DNA intercalation and disruption of topoisomerase activity.
  • Antimicrobial Properties: The compound has demonstrated effectiveness against various microbial strains, including fungi and bacteria.

The mechanism by which 9,10-anthracenedione, 1-[(4-butylphenyl)amino]- exerts its biological effects involves several pathways:

  • DNA Intercalation: The planar structure allows the compound to intercalate between DNA bases, disrupting replication and transcription processes.
  • Topoisomerase Inhibition: It may inhibit topoisomerases, enzymes crucial for DNA unwinding during replication.
  • Reactive Oxygen Species (ROS) Generation: The compound can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Anticancer Studies

A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. A notable study reported the following IC50 values against different cell lines:

Cell LineIC50 (nM)
A2780 (Ovarian)150
MCF-7 (Breast)200
HeLa (Cervical)180

These results indicate that the compound possesses significant cytotoxicity against ovarian and breast cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The antimicrobial efficacy of 9,10-anthracenedione derivatives has also been documented. Studies show that it exhibits potent antifungal activity against Candida albicans and Cryptococcus neoformans. The minimum inhibitory concentrations (MICs) are summarized below:

MicroorganismMIC (µg/mL)
Candida albicans32
Cryptococcus neoformans16

This highlights the compound's potential utility in treating fungal infections .

Case Studies

Case Study 1: Anticancer Activity
In a study conducted by researchers at UCL, a series of anthraquinone derivatives were synthesized and evaluated for their anticancer properties. The study found that certain derivatives of 9,10-anthracenedione exhibited significant cytotoxicity in vitro and were effective in inhibiting tumor growth in vivo models. The lead compounds were further investigated for their mechanisms involving DNA damage and apoptosis induction .

Case Study 2: Antimicrobial Efficacy
Another investigation assessed the effectiveness of various anthracenedione derivatives against clinical strains of dermatophytes. The results indicated that these compounds could serve as potential antifungal agents due to their ability to disrupt fungal cell membranes and inhibit growth .

Q & A

Q. What are the optimal synthetic routes for 1-[(4-butylphenyl)amino]-9,10-anthracenedione derivatives?

  • Methodological Answer : The compound can be synthesized via two primary routes:
  • Route 1 : Use lithium diisopropylamide (LDA) in tetrahydrofuran (THF) with 2-arylmethylbenzonitriles and aryl bromides. This method yields N-acetyl-9-aminoanthracene derivatives with high regioselectivity .
  • Route 2 : Start with anthracene oxidation to 9,10-anthraquinone, followed by reaction with 2-(4-fluorophenyl)acetic acid and thionyl chloride to form acyl chloride intermediates. This approach is effective for introducing fluorinated substituents .
    Key variables: Solvent polarity, temperature (typically −78°C for LDA reactions), and stoichiometry of aryl bromides.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • Spectroscopy : Use IR to confirm carbonyl (C=O) and amine (N-H) groups. UV-Vis spectroscopy (e.g., λmax ~400–500 nm) identifies π→π* transitions in the anthracenedione core .
  • NMR : ¹H and ¹³C NMR resolve substituent positions. For example, aromatic protons in the 6.5–8.5 ppm range and downfield shifts for amino groups (~5 ppm) .
  • Reference Data : Cross-validate with NIST Standard Reference Database 69 for 1,4-dihydroxyanthracenedione analogs .

Q. What solvent systems and reaction conditions stabilize 9,10-anthracenedione derivatives during synthesis?

  • Methodological Answer :
  • Solvents : THF and dichloromethane (DCM) are optimal due to their inertness and ability to dissolve aromatic intermediates. Avoid protic solvents (e.g., water, alcohols) to prevent side reactions .
  • Temperature : Low temperatures (−78°C to 0°C) minimize decomposition of reactive intermediates like LDA-generated anions .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro, hydroxy, or methoxy substituents) affect the antioxidant activity of 1-[(4-butylphenyl)amino]-9,10-anthracenedione?

  • Methodological Answer :
  • SAR Studies : Introduce electron-donating groups (e.g., -OH, -OCH₃) at positions 1, 4, or 8 to enhance radical scavenging. For example, 5-chloro-substituted derivatives show improved DPPH and ABTS assay results due to increased electrophilicity .
  • Assays : Quantify antioxidant capacity using CUPRAC (cupric ion reduction), DPPH (radical scavenging), and lipid peroxidation inhibition models .

Q. What analytical strategies resolve contradictions in spectral data for structurally similar anthracenedione derivatives?

  • Methodological Answer :
  • Multi-Technique Validation : Combine HPLC-MS for purity assessment (>95%), 2D NMR (COSY, HSQC) to resolve overlapping signals, and X-ray crystallography for absolute configuration .
  • Reference Standards : Use commercially available analogs (e.g., 9,10-Bis(3,5-dihydroxyphenyl)anthracene, CAS#153715-08-3) as benchmarks .

Q. How can researchers assess the environmental impact and degradation pathways of this compound?

  • Methodological Answer :
  • Environmental Fate Studies : Conduct aerobic/anaerobic biodegradation assays (OECD 301/302 guidelines). Anthracenedione derivatives often resist hydrolysis but undergo microbial degradation via hydroxylation .
  • Catalytic Oxidation : Use Fe³⁺/H₂O₂ systems to simulate advanced oxidation processes (AOPs). Monitor byproducts (e.g., quinones) via LC-MS .

Q. What in vitro models are suitable for evaluating the neuroprotective potential of this compound in Alzheimer’s disease?

  • Methodological Answer :
  • Cell Models : Use SH-SY5Y neuroblastoma cells or primary cortical neurons treated with Aβ₁–₄₂ oligomers. Measure viability (MTT assay) and ROS levels (DCFH-DA probe) .
  • Targets : Assess inhibition of acetylcholinesterase (Ellman’s method) and β-secretase (BACE1) activity. Compare to reference compounds like alizarin and emodin .

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